5,8-Dimethylquinolin-3-amine
Description
5,8-Dimethylquinolin-3-amine is a quinoline derivative featuring methyl groups at the 5- and 8-positions of the quinoline ring and an amine substituent at position 3. Quinoline derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and antimalarial activities.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5,8-dimethylquinolin-3-amine |
InChI |
InChI=1S/C11H12N2/c1-7-3-4-8(2)11-10(7)5-9(12)6-13-11/h3-6H,12H2,1-2H3 |
InChI Key |
QNXARAXOHQISQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(C=NC2=C(C=C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylquinolin-3-amine can be achieved through various methods. One common method involves the Friedländer synthesis, which is a condensation reaction between aniline derivatives and carbonyl compounds . Another method involves the use of N-propargyl aniline derivatives employing tin and indium chlorides . These reactions are typically carried out under mild conditions and can be catalyzed by various metal catalysts.
Industrial Production Methods
Industrial production of 5,8-Dimethylquinolin-3-amine often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5,8-Dimethylquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and metal catalysts are employed.
Major Products Formed
The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and quinoline N-oxides .
Scientific Research Applications
5,8-Dimethylquinolin-3-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,8-Dimethylquinolin-3-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to participate in electron transfer reactions, which are crucial for its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 5,8-Dimethylquinolin-3-amine and related quinoline derivatives are critical for understanding their distinct chemical and biological behaviors. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Polar groups like methoxy (e.g., 7,8-Dimethoxyquinolin-3-amine) reduce lipophilicity, which may limit cellular uptake but improve solubility in aqueous systems .
Reactivity and Synthetic Utility: Brominated derivatives (e.g., 5,8-Dibromoquinolin-3-amine) are more reactive in cross-coupling reactions due to the electronegativity of bromine, enabling further functionalization . Methoxy-substituted compounds often require protective group strategies during synthesis, as seen in the preparation of 7,8-Dimethoxyquinolin-3-amine via tert-butyl carbamate intermediates .
Biological Activity: 7,8-Dimethoxyquinolin-3-amine (29) demonstrated anti-mycobacterial activity in studies, likely due to hydrogen bonding between methoxy groups and bacterial targets .
Positional Isomerism: The position of the amine group (e.g., 3-NH₂ vs. 4-NH₂ in 2,6-Dimethyl-4-quinolinamine) significantly alters electronic effects, influencing interactions with biological targets or metal ions in catalytic applications .
Biological Activity
5,8-Dimethylquinolin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
5,8-Dimethylquinolin-3-amine belongs to the quinoline family, characterized by a fused bicyclic structure containing a nitrogen atom. The specific substitution pattern at the 5 and 8 positions of the quinoline ring significantly influences its biological activity and reactivity.
Antimicrobial Activity
Research has demonstrated that quinoline derivatives exhibit notable antimicrobial properties. For instance, 5,8-Dimethylquinolin-3-amine has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial DNA replication and transcription.
Table 1: Antimicrobial Activity of 5,8-Dimethylquinolin-3-amine
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Studies indicate that it can induce apoptosis in cancer cell lines through various pathways, including the modulation of Bcl-2 and Bax proteins.
Case Study: Induction of Apoptosis in K562 Cells
In a study involving K562 leukemia cells, treatment with 5,8-Dimethylquinolin-3-amine resulted in:
- Increased apoptosis rates : Up to 37.72% at higher concentrations (14 µM).
- Cell cycle arrest : A significant increase in the G0/G1 phase population was observed.
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
The biological activity of 5,8-Dimethylquinolin-3-amine can be attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell metabolism and proliferation.
- Metal Ion Chelation : Similar to other quinoline derivatives, it may act as a metal ion chelator, which is particularly relevant in neurodegenerative diseases like Alzheimer’s.
Therapeutic Applications
Given its diverse biological activities, 5,8-Dimethylquinolin-3-amine has potential applications in:
- Antibacterial therapies : Development of new antibiotics.
- Cancer treatment : As a chemotherapeutic agent targeting specific cancer types.
- Neurodegenerative diseases : Investigating its role in metal ion chelation for Alzheimer's disease treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
